1-allyl-2-isopropyl-1H-benzo[d]imidazole hydrochloride
Description
1-Allyl-2-isopropyl-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by an allyl group at the 1-position, an isopropyl group at the 2-position, and a fused benzene ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Benzimidazoles are heterocyclic compounds with a bicyclic structure, where imidazole is fused to a benzene ring. This structural motif confers stability and diverse reactivity, particularly in electrophilic substitution reactions. The allyl substituent introduces a reactive alkene moiety, which may influence oxidation pathways and interactions with biological targets .
Properties
Molecular Formula |
C13H17ClN2 |
|---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
2-propan-2-yl-1-prop-2-enylbenzimidazole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-4-9-15-12-8-6-5-7-11(12)14-13(15)10(2)3;/h4-8,10H,1,9H2,2-3H3;1H |
InChI Key |
WQMWMXPYZZUMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC=C.Cl |
solubility |
>35.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
1-Allyl-2-isopropyl-1H-benzo[d]imidazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and data tables.
Chemical Structure and Properties
The compound belongs to the benzimidazole family, which is known for its significant biological activities. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, contributing to its pharmacological effects.
Antimicrobial Activity
1-Allyl-2-isopropyl-1H-benzo[d]imidazole hydrochloride exhibits notable antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of 1-Allyl-2-Isopropyl-1H-Benzo[d]Imidazole Hydrochloride
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Candida albicans | 15 µg/mL |
These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Case Study: Anticancer Efficacy
In a study involving MCF-7 (breast cancer) and DLD-1 (colorectal cancer) cell lines, the compound demonstrated an IC50 value of approximately 57.4 µM for DLD-1 and 79.9 µM for MCF-7, indicating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been attributed to its ability to inhibit pro-inflammatory cytokines. It has been shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.
The biological activities of 1-allyl-2-isopropyl-1H-benzo[d]imidazole hydrochloride can be attributed to its interaction with specific molecular targets:
- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
- Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways related to inflammation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 1-allyl-2-isopropyl-1H-benzo[d]imidazole hydrochloride with structurally related benzimidazole derivatives:
Key Observations :
- The allyl group in the target compound introduces a reactive site for electrophilic additions (e.g., ozonolysis), distinguishing it from bromo- or methoxy-substituted analogs .
- Hydrochloride salts universally improve aqueous solubility, critical for drug formulation .
Reaction Pathways and Ozone Reactivity
Benzimidazole derivatives react with ozone via attack on electron-rich regions.
- Imidazole : Reacts with ozone at the C=C bond, forming formamide (14% yield) and formate (54% yield) at pH 5. Rate constant: $ k_{O3} = 56 \, M^{-1}s^{-1} $ .

- Pyrazole : Requires higher ozone stoichiometry (5:1 molar ratio) for complete degradation due to slower reaction kinetics ($ k_{O3} = 56 \, M^{-1}s^{-1} $) .
- 1-Allyl-2-isopropyl-1H-benzo[d]imidazole HCl : The allyl group’s alkene is likely a primary ozone target, analogous to pyrazole’s C=C bond. Predicted products include aldehydes or carboxylic acids, similar to imidazole degradation pathways .
Pharmaceutical Relevance
- 1-Allyl-2-isopropyl-1H-benzo[d]imidazole HCl: Potential as a kinase inhibitor scaffold due to the allyl group’s ability to form covalent bonds with cysteine residues, similar to maleimide-containing drugs .
- 5-Bromo-1-isopropyl-1H-benzo[d]imidazole HCl : Used in cross-coupling reactions for drug discovery .
- Methoxyethyl analogs : Employed in prodrug formulations for enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

